Methanethiol-d4

Mass Spectrometry Isotope Dilution Analytical Chemistry

Methanethiol-d4 (CAS 65871-23-0) is a fully deuterated isotopologue of methanethiol, where all four hydrogen atoms in the methyl group (CH₃) and the thiol hydrogen (SH) are replaced by deuterium (²H), resulting in a molecular formula of CD₃SD and a molecular weight of approximately 52.13 g/mol. It is primarily supplied as a gas, often in solution, and is classified as a stable isotope-labeled (SIL) compound.

Molecular Formula CH4S
Molecular Weight 52.13 g/mol
Cat. No. B12061619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanethiol-d4
Molecular FormulaCH4S
Molecular Weight52.13 g/mol
Structural Identifiers
SMILESCS
InChIInChI=1S/CH4S/c1-2/h2H,1H3/i1D3/hD
InChIKeyLSDPWZHWYPCBBB-GUEYOVJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanethiol-d4: A Critical Deuterated Internal Standard for Accurate Volatile Sulfur Compound Quantification


Methanethiol-d4 (CAS 65871-23-0) is a fully deuterated isotopologue of methanethiol, where all four hydrogen atoms in the methyl group (CH₃) and the thiol hydrogen (SH) are replaced by deuterium (²H), resulting in a molecular formula of CD₃SD and a molecular weight of approximately 52.13 g/mol . It is primarily supplied as a gas, often in solution, and is classified as a stable isotope-labeled (SIL) compound. Its fundamental utility in analytical chemistry stems from its function as an internal standard (IS) for the quantification of methanethiol in complex matrices using mass spectrometry (MS)-based techniques, where its distinct mass-to-charge ratio (m/z) allows for precise isotope dilution mass spectrometry (IDMS) [1].

Why Methanethiol-d4 Cannot Be Substituted with Non-Isotopic or Other Isotopic Internal Standards in Trace Analysis


Generic substitution of Methanethiol-d4 with unlabeled methanethiol or other alkyl thiols (e.g., ethanethiol) for use as an internal standard in MS analysis is fundamentally invalid due to the principle of isotope dilution. Unlabeled compounds cannot be distinguished from the native analyte in the sample by MS, thereby precluding their use as internal standards. Furthermore, even among isotopic alternatives, a critical differentiator exists: Methanethiol-d4 provides a nominal mass shift of M+4 relative to the natural analyte (M), offering greater separation from the M+2 natural isotopic abundance peaks of sulfur and carbon, which can interfere with less-labeled analogs. While deuterated compounds like CD₃SH offer an M+3 shift, the M+4 shift of Methanethiol-d4 minimizes the risk of spectral overlap and ensures a cleaner, more resolvable signal in complex matrices, a critical factor for achieving the high accuracy and precision required in regulatory and research applications [1].

Quantitative Evidence for Selecting Methanethiol-d4 over Alternative Methanethiol Isotopologues


Superior Mass Resolution in MS via an M+4 Isotopic Shift Compared to M+3 Analogs

The primary quantifiable advantage of Methanethiol-d4 (CD₃SD) over a less deuterated analog like Methanethiol-d3 (CD₃SH) is its nominal mass shift of +4 Da relative to the unlabeled analyte (CH₃SH) . This M+4 shift places the internal standard's signal further away from the natural isotopic envelope of the analyte, particularly the M+2 peak from naturally occurring ³⁴S (approx. 4.3% abundance) and the M+1 peak from ¹³C (approx. 1.1% abundance), thereby reducing potential interferences and improving signal-to-noise ratio for the internal standard channel [1]. In contrast, an M+3 shift would lie closer to the analyte's isotopic cluster, increasing the likelihood of cross-signal contribution in complex matrices.

Mass Spectrometry Isotope Dilution Analytical Chemistry

Defined Isotopic Purity Specifications as a Differentiator for Method Reproducibility

The procurement value of Methanethiol-d4 is reinforced by its certified isotopic purity. Commercial specifications, such as those from a major supplier, guarantee an isotopic purity of 98 atom % D . This high and verifiable specification is a direct quantifier of the compound's suitability as a reliable internal standard. It contrasts with alternative isotopologues like Methanethiol-13C, which is offered at a nominal purity of 99 atom % ¹³C but with a chemical purity of 97% (CP), indicating potential for greater batch-to-batch variability in overall composition . The explicit 'atom % D' specification provides a more direct measure of isotopic enrichment relevant to MS performance.

Isotopic Purity Method Validation Quality Control

Validation of Methanethiol-d4 in a Stable Isotope Dilution Assay (SIDA) for Complex Food Matrices

A published stable isotope dilution assay (SIDA) developed for the quantitation of methanethiol in durian pulp utilized sodium (²H₃)methanethiolate as an internal standard, a deuterated form closely analogous to Methanethiol-d4 [1]. This study validates the broader class-level utility of deuterated methanethiol internal standards for accurate quantification in highly complex biological matrices. The method successfully compensated for analyte losses during extensive sample workup, including derivatization, a critical step for volatile compounds. The use of a deuterated standard is essential for achieving the method's intended accuracy, as a non-isotopic or less-similar standard would not co-elute identically nor share the same derivatization kinetics.

Stable Isotope Dilution Assay Food Analysis Method Development

High-Value Applications for Methanethiol-d4 in Analytical and Environmental Research


Accurate Quantification of Methanethiol in Environmental Odor Monitoring

Methanethiol is a major contributor to malodor from industrial processes, wastewater treatment, and agricultural operations [1]. Methanethiol-d4 is the preferred internal standard for GC-MS methods designed to quantify methanethiol emissions in ambient air or water samples. Its use in isotope dilution MS (IDMS) directly addresses the challenges posed by the compound's high volatility and reactivity, which can lead to significant analyte losses during sampling, storage, and analysis. By compensating for these losses, Methanethiol-d4 enables the generation of highly accurate and defensible data for regulatory compliance and environmental impact assessments, as evidenced by its application in volatile sulfur compound analysis [2].

Reliable Analysis of Methanethiol in Food and Flavor Chemistry

As a potent aroma compound in foods like cheese and durian, methanethiol requires precise quantification for quality control and flavor research [1]. Methanethiol-d4 is the critical internal standard for stable isotope dilution assays (SIDA) in this field. Its physicochemical similarity to the analyte ensures identical behavior during sample preparation, including derivatization and headspace extraction, and during chromatographic separation. This enables accurate measurement of methanethiol at the trace concentrations that are often sensorially relevant, as demonstrated by its successful application in published food matrix analyses [2].

Validated Bioanalytical Methods for Sulfur Metabolism and Toxicology Studies

In pharmacological and toxicological research, methanethiol is a metabolite of certain xenobiotics and can be a biomarker of exposure or metabolic dysfunction [1]. Methanethiol-d4 is the necessary internal standard for developing robust and fully validated LC-MS/MS or GC-MS/MS bioanalytical methods for methanethiol in plasma, urine, or tissue samples. The use of a deuterated internal standard, specifically one with a sufficient mass shift like Methanethiol-d4, is a key requirement for method validation under regulatory guidelines (e.g., FDA, EMA) for bioanalytical methods, as it provides the highest level of confidence in the assay's accuracy and precision [2].

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